molecular formula C10H7F3O4 B13472961 Methyl 3-formyl-4-(trifluoromethoxy)benzoate

Methyl 3-formyl-4-(trifluoromethoxy)benzoate

Cat. No.: B13472961
M. Wt: 248.15 g/mol
InChI Key: XKPQXRLKIXQTLT-UHFFFAOYSA-N
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Description

Methyl 3-formyl-4-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H7F3O4 It is a derivative of benzoic acid, featuring a formyl group at the 3-position and a trifluoromethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-formyl-4-(trifluoromethoxy)benzoate typically involves the esterification of 3-formyl-4-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-carboxy-4-(trifluoromethoxy)benzoic acid.

    Reduction: Methyl 3-hydroxymethyl-4-(trifluoromethoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-formyl-4-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethoxy)benzoate: Similar structure but lacks the formyl group at the 3-position.

    Methyl 3-formyl-4-hydroxybenzoate: Similar structure but has a hydroxyl group instead of a trifluoromethoxy group at the 4-position.

    Methyl 4-formylbenzoate: Similar structure but lacks the trifluoromethoxy group.

Uniqueness

Methyl 3-formyl-4-(trifluoromethoxy)benzoate is unique due to the presence of both the formyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the formyl group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C10H7F3O4

Molecular Weight

248.15 g/mol

IUPAC Name

methyl 3-formyl-4-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H7F3O4/c1-16-9(15)6-2-3-8(7(4-6)5-14)17-10(11,12)13/h2-5H,1H3

InChI Key

XKPQXRLKIXQTLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OC(F)(F)F)C=O

Origin of Product

United States

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